molecular formula C10H10F3NO B13945661 1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one CAS No. 675855-73-9

1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13945661
CAS No.: 675855-73-9
M. Wt: 217.19 g/mol
InChI Key: MVEUREFCXLGEDH-UHFFFAOYSA-N
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Description

1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to a trifluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(1-aminoethyl)phenylboronic acid with 2,2,2-trifluoroacetophenone under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent such as toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The trifluoroethanone moiety can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the trifluoroethanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethylamine: Similar structure but lacks the trifluoroethanone moiety.

    4-(1-Aminoethyl)phenol: Similar structure but contains a hydroxyl group instead of the trifluoroethanone moiety.

    ®-(4-(1-Aminoethyl)phenyl)methanol: Similar structure but contains a methanol group instead of the trifluoroethanone moiety.

Uniqueness

1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoroethanone moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s stability and reactivity, making it valuable for various applications in scientific research.

Properties

CAS No.

675855-73-9

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[4-(1-aminoethyl)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H10F3NO/c1-6(14)7-2-4-8(5-3-7)9(15)10(11,12)13/h2-6H,14H2,1H3

InChI Key

MVEUREFCXLGEDH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C(F)(F)F)N

Origin of Product

United States

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